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molecular formula C9H10O4 B8762155 3-Hydroxymethyl-4-methoxy-benzoic acid

3-Hydroxymethyl-4-methoxy-benzoic acid

Cat. No. B8762155
M. Wt: 182.17 g/mol
InChI Key: HTYAMRTYPDITFZ-UHFFFAOYSA-N
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Patent
US08273740B2

Procedure details

Onto a warm solution of Ca(OCl)2 (7.14 g, 49.95 mmol, 3.3 eq.) in water (25 ml) is added a warm solution of K2CO3 (5.14 g, 37.35 mmol, 2.49 eq.) and KOH (1.46 g, 26.1 mmol, 1.74 eq.) in water (25 ml). After 30 min of vigourous stirring, the undesired solid formed is filtered and rinsed with little water. The solution obtained is poured onto a suspension of 1-(3-chloromethyl-4-methoxy-phenyl)-ethanone (2.98 g, 15 mmol) in 1,4-dioxane (10 ml). The resulting suspension is stirred 2 h at rt and 2 h at 70° C. Under cooling of the suspension in an ice bath, are subsequently added solid NaHSO3 (100 mg), then 96% sulfuric acid until pH=3. The aqueous phase thus obtained is extracted four times with AcOEt. The combined organic phase is washed with brine and dried over Na2SO4. Evaporation of the solvent in vacuo yields the title compound (1.8 g) in 66% as a white solid. tR=0.72 min (LC-3), ESI-MS (pos.): m/z 182.99 [M+H]+.
[Compound]
Name
Ca(OCl)2
Quantity
7.14 g
Type
reactant
Reaction Step One
Name
Quantity
5.14 g
Type
reactant
Reaction Step One
Name
Quantity
1.46 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.98 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])([O-])=[O:2].[K+].[K+].[OH-].[K+].Cl[CH2:10][C:11]1[CH:12]=[C:13](C(=O)C)[CH:14]=[CH:15][C:16]=1[O:17][CH3:18].S(=O)(=O)(O)[OH:23]>O.O1CCOCC1.OS([O-])=O.[Na+]>[OH:23][CH2:10][C:11]1[CH:12]=[C:13]([CH:14]=[CH:15][C:16]=1[O:17][CH3:18])[C:1]([OH:4])=[O:2] |f:0.1.2,3.4,9.10|

Inputs

Step One
Name
Ca(OCl)2
Quantity
7.14 g
Type
reactant
Smiles
Name
Quantity
5.14 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1.46 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
O
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.98 g
Type
reactant
Smiles
ClCC=1C=C(C=CC1OC)C(C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
100 mg
Type
catalyst
Smiles
OS(=O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The resulting suspension is stirred 2 h at rt and 2 h at 70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the undesired solid formed
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
rinsed with little water
CUSTOM
Type
CUSTOM
Details
The solution obtained
TEMPERATURE
Type
TEMPERATURE
Details
Under cooling of the suspension in an ice bath
CUSTOM
Type
CUSTOM
Details
The aqueous phase thus obtained
EXTRACTION
Type
EXTRACTION
Details
is extracted four times with AcOEt
WASH
Type
WASH
Details
The combined organic phase is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OCC=1C=C(C(=O)O)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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